molecular formula C5H8F3NO B159158 2,2,2-Trifluoro-n-propylacetamide CAS No. 10056-69-6

2,2,2-Trifluoro-n-propylacetamide

Cat. No. B159158
CAS RN: 10056-69-6
M. Wt: 155.12 g/mol
InChI Key: NNKKAZXOECERSV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-propylacetamide (TFPA) is an important compound in the field of medicinal chemistry due to its diverse applications in scientific research. It is a fluorinated amide compound that has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-n-propylacetamide is not well understood. However, studies have shown that it can interact with proteins and enzymes in the body, leading to changes in their activity. 2,2,2-Trifluoro-n-propylacetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-n-propylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2,2,2-Trifluoro-n-propylacetamide has also been shown to affect the central nervous system, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

2,2,2-Trifluoro-n-propylacetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2,2,2-Trifluoro-n-propylacetamide can also be used as a starting material for the synthesis of other compounds. However, 2,2,2-Trifluoro-n-propylacetamide has some limitations, including its high cost and limited availability.

Future Directions

There are many potential future directions for research on 2,2,2-Trifluoro-n-propylacetamide. One area of interest is the development of new synthetic methods for 2,2,2-Trifluoro-n-propylacetamide and related compounds. Another area of interest is the study of the biological and pharmacological properties of 2,2,2-Trifluoro-n-propylacetamide, including its potential use as a therapeutic agent. Additionally, research on the metabolism and toxicity of 2,2,2-Trifluoro-n-propylacetamide in the body could lead to a better understanding of its safety and efficacy.

Scientific Research Applications

2,2,2-Trifluoro-n-propylacetamide has been extensively studied for its biological and pharmacological properties. It is commonly used as a reagent in the synthesis of other compounds due to its ability to introduce a trifluoromethyl group into organic molecules. 2,2,2-Trifluoro-n-propylacetamide has also been used as a substrate for enzymes and as a model compound for studying the metabolism of fluorinated compounds in the body.

properties

CAS RN

10056-69-6

Product Name

2,2,2-Trifluoro-n-propylacetamide

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

2,2,2-trifluoro-N-propylacetamide

InChI

InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

NNKKAZXOECERSV-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(F)(F)F

Canonical SMILES

CCCNC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Reaction Scheme 4,6-amino-4-methoxypyrazolo[3,4-d]pyrimidine was converted to the iodo derivative (14) which was treated with 1-chloro-1,2-dideoxy-3,5-di-O-toluoylribofuranose to yield the nucleoside (15). Compound (15) was treated with NaOMe/MeOH to hydrolyze the toluoyl groups and yield the unblocked nucleoside (16). Treatment of (16) with aqueous sodium hydroxide gave (17) which could be converted to the trifluoro-N-prop-2-ynyl acetamide derivative (18). Compound (18) was reduced with hydrogen and a Pd catalyst to yield the trifluoro-N-propylacetamide derivative (19). The 4 amino group of compound (19) was protected by treatment with N,N-dimethylformamide dimethylacetal to give compound (20) which was converted to DMTr derivative (21) and then to the phosphoramidite derivative (22).
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